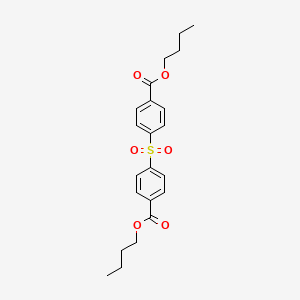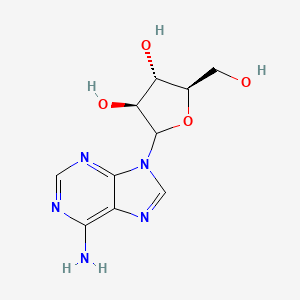
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one is a heterocyclic compound that contains a benzoxazinone core structure. This compound is part of a broader class of benzoxazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of sulfur and oxygen atoms in the heterocyclic ring contributes to its unique chemical properties and potential therapeutic benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with an appropriate acyl chloride in the presence of a base such as triethylamine. The intermediate product undergoes cyclization with sulfur-containing reagents to form the desired benzoxazinone derivative .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs one-pot synthesis techniques to streamline the process and improve yield. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents allows for the efficient synthesis of 2-substituted benzoxazinones under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the molecule can form strong interactions with metal ions in enzymes, enhancing its inhibitory effects. Additionally, the benzoxazinone core can interact with various biological pathways, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds contain a sulfur atom in place of the oxygen atom in benzoxazinones and exhibit similar biological activities.
2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have diverse substituents at the 2-position, leading to variations in their chemical and biological properties.
Uniqueness
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring. This dual presence enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
4611-56-7 |
|---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-11-9(14)7-5-3-4-6-8(7)13-10(11)12/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UJQVBUYKNTYXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=S)C2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B14158085.png)
![7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14158086.png)

![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)



![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)
